1-CHLORO-6H-DODECAFLUOROHEXANE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGESQCMOBFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382106 | |
| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-22-2 | |
| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories of Halogenated Hexane Chemistry
The study of halogenated hexanes is not a new field, but rather one built upon a rich history of organic chemistry. The journey began with early investigations into the reactions of alkanes with halogens, leading to the synthesis of a wide array of chlorinated, brominated, and iodinated hydrocarbons. These initial discoveries paved the way for the development of more complex halogenated compounds, including those containing fluorine.
The introduction of fluorine into organic molecules marked a significant turning point in the field. cymitquimica.com The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, impart exceptional stability and altered reactivity to fluorinated compounds. nih.gov This led to the exploration of perfluorinated and polyfluorinated alkanes, including hexane (B92381) derivatives, for a variety of industrial and technological applications. The development of synthetic methods to selectively introduce different halogens, such as chlorine and fluorine, onto the same alkane backbone, represents a further refinement in this area, allowing for the fine-tuning of chemical and physical properties.
Structural Characteristics and Chemical Family Context of 1 Chloro 6h Dodecafluorohexane
1-CHLORO-6H-DODECAFLUOROHEXANE, with the chemical formula C6HClF12, is a structurally distinct member of the halogenated alkane family. chemical-suppliers.eu Its six-carbon chain is heavily fluorinated, with twelve fluorine atoms, and is terminated at one end by a chlorine atom and at the other by a single hydrogen atom. This specific arrangement of atoms gives rise to its unique physicochemical properties.
The molecule belongs to the broader class of hydrochlorofluorocarbons (HCFCs), which are compounds containing hydrogen, chlorine, fluorine, and carbon. google.com The presence of the hydrogen atom makes it distinct from fully halogenated chlorofluorocarbons (CFCs). The high degree of fluorination places it within the realm of per- and polyfluoroalkyl substances (PFAS), a large and diverse group of synthetic chemicals characterized by the presence of multiple carbon-fluorine bonds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 307-22-2 chemical-suppliers.euchemsrc.comchemicalbook.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C6HClF12 chemical-suppliers.eu |
| Molecular Weight | 336.51 g/mol chemical-suppliers.eusigmaaldrich.com |
| Boiling Point | 109.5°C at 760 mmHg chemical-suppliers.eu |
| Density | 1.641 g/cm³ chemical-suppliers.eu |
| Flash Point | 36.3°C chemical-suppliers.eu |
This table presents key physical and chemical properties of this compound.
Rationale for In Depth Academic Investigation of 1 Chloro 6h Dodecafluorohexane
Established Synthetic Routes for this compound and Analogues
Established methods for synthesizing this compound often rely on telomerization reactions and subsequent functional group transformations.
Advanced Fluorination and Chlorination Techniques
The introduction of fluorine and chlorine atoms into organic molecules requires specialized techniques due to the high reactivity of the reagents involved.
Radical Telomerization: A primary route to fluorinated alkanes is the radical telomerization of fluoro-olefins. researchgate.netrsc.org For instance, the telomerization of vinylidene fluoride (B91410) (VDF) with chloroform (B151607) (HCCl₃) as a chain transfer agent (CTA) can produce trichloromethyl-terminated VDF telomers. cmu.edursc.org This process is typically initiated thermally or photochemically. nih.gov The general mechanism involves the generation of a radical from the CTA, which then adds to the fluoro-olefin, followed by chain propagation and transfer steps. researchgate.netrsc.org
Halogen Exchange Fluorination: This widely used technique involves the substitution of a halogen (like chlorine, bromine, or iodine) with fluorine. google.comresearchgate.net Reagents such as antimony pentachloride in combination with hydrogen fluoride have been historically significant for this purpose. google.comgoogle.com More modern methods utilize reagents like tetrabutylammonium (B224687) fluoride (TBAF) or amine-hydrogen fluoride complexes for milder and more selective fluorination. alfa-chemistry.comthieme-connect.de The choice of fluorinating agent and reaction conditions can significantly influence the yield and selectivity of the desired fluorinated product.
Electrophilic and Nucleophilic Fluorination: Direct fluorination of C-H bonds is a challenging but increasingly important area. Electrophilic fluorinating agents like Selectfluor® can be used, often in conjunction with photocatalysis, to introduce fluorine into specific positions. alfa-chemistry.comrsc.org Nucleophilic fluorination, on the other hand, is crucial for introducing the fluorine-18 (B77423) isotope for applications like Positron Emission Tomography (PET). rsc.orgdiva-portal.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield of this compound and minimizing the formation of byproducts.
Control of Reactant Ratios: In telomerization reactions, the initial molar ratio of the chain transfer agent to the fluoro-olefin is a critical parameter that influences the molecular weight of the resulting telomers. rsc.org A higher concentration of the CTA generally leads to lower molecular weight telomers. cmu.edu
Temperature and Pressure: These parameters significantly affect reaction rates and the distribution of products in gas-phase fluorination processes. google.com For instance, in the fluorination of haloalkanes using hydrogen fluoride over a chromium(III) oxide catalyst, the temperature can be varied to control the degree of fluorine substitution. google.com
Catalyst Selection: The choice of catalyst is crucial for both efficiency and selectivity. For example, in the synthesis of fluorinated aromatics, palladium catalysts are often employed in cross-coupling reactions. biomedpharmajournal.org For halogen exchange reactions, phase-transfer catalysts can enhance the reactivity of fluoride ions. alfa-chemistry.com The development of air-stable nickel catalysts has also enabled the selective alkylation of aryl fluorides. acs.org
Solvent Effects: The solvent can play a significant role in the reaction outcome. For instance, the use of polar aprotic solvents can enhance the nucleophilicity of fluoride ions in substitution reactions. researchgate.net
The optimization of these parameters often involves a systematic approach, such as Design of Experiments (DoE), to identify the ideal combination of conditions for a specific synthetic transformation. nih.gov
Role of Precursor Compounds in this compound Synthesis
The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound.
Starting Materials for Telomerization: As previously mentioned, vinylidene fluoride is a key monomer, and chloroform is a common chain transfer agent in the telomerization route to fluorinated alkanes. cmu.edursc.org Other telogens like bromotrichloromethane (B165885) and carbon tetrachloride have also been studied. rsc.org
Precursors for Halogen Exchange: The synthesis of this compound can start from a precursor that already contains the desired carbon skeleton. For example, 1-chloro-6-iodoperfluorohexane is a known precursor. chemicalbook.comchemsrc.com The iodine atom can then be substituted with hydrogen. Another potential precursor is 1,6-dichloroperfluorohexane. guidechem.com
Functionalized Precursors: In some synthetic strategies, precursors containing other functional groups are used. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry, can start from chloroacetonitrile. beilstein-journals.org The synthesis of coumarin (B35378) derivatives can utilize acetylated hydroxyaromatic aldehydes. mdpi.com
The availability, cost, and reactivity of these precursors are all important considerations in designing a synthetic route.
Novel and Sustainable Synthetic Approaches for this compound
In line with the growing emphasis on sustainable chemistry, researchers are exploring more environmentally friendly methods for the synthesis of halogenated compounds.
Catalytic Strategies for Environmentally Benign Synthesis
Catalysis plays a central role in developing greener synthetic processes by enabling reactions to occur under milder conditions and with higher selectivity, thus reducing waste.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.com This method often utilizes organic dyes or transition metal complexes as photocatalysts to initiate reactions under mild conditions. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and can often be performed in aqueous media under mild conditions. mdpi.com While direct enzymatic synthesis of this compound may not be established, the principles of biocatalysis are being applied to various fluorination reactions. the-innovation.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has proven effective for the defluorinative cross-coupling of aryl fluorides, offering a way to form new carbon-carbon bonds. acs.org These reactions can be more cost-effective than those using palladium catalysts.
Electrochemical Synthesis: Electrochemical methods provide an alternative to using chemical oxidants or reductants. nih.gov For example, the electrochemical fluorination of C(sp³)–H bonds can be achieved using a nucleophilic fluoride source, avoiding the need for expensive electrophilic fluorine reagents. nih.gov
Exploration of Green Chemistry Principles in Halogenated Organic Synthesis
The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. royalsocietypublishing.orgrroij.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. wjpmr.com
Use of Safer Solvents: Efforts are being made to replace hazardous halogenated solvents with greener alternatives, such as bio-based solvents or ionic liquids. royalsocietypublishing.orgrsc.org In some cases, reactions can be performed under solvent-free conditions. mdpi.com
Energy Efficiency: The use of catalysis, microwave-assisted synthesis, and other energy-efficient techniques can significantly reduce the energy consumption of chemical processes. mdpi.comroyalsocietypublishing.org
Use of Renewable Feedstocks: While not yet prevalent for highly fluorinated compounds, the use of renewable starting materials is a key goal of green chemistry. royalsocietypublishing.org
The application of these principles to the synthesis of this compound and other halogenated compounds is an active area of research, aiming to reduce the environmental impact of their production.
Theoretical and Computational Chemistry Studies of 1 Chloro 6h Dodecafluorohexane
Quantum Chemical Calculations of Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-6H-dodecafluorohexane, these calculations would provide insights into its electronic structure and the relative stabilities of its various conformations.
Electronic Structure: Methods like Density Functional Theory (DFT) would be utilized to determine the distribution of electrons within the molecule. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges would be calculated. The high electronegativity of the fluorine atoms is expected to have a significant impact on the electronic structure, leading to a polarized molecule. nih.govlibretexts.org The presence of the chlorine atom introduces a site of potential reactivity, as the C-Cl bond is generally weaker than the C-F bond. wikipedia.org
Molecular Conformations: The rotational barriers around the carbon-carbon bonds would be investigated to identify the most stable conformations of this compound. Due to the steric hindrance of the fluorine atoms, perfluoroalkanes often adopt helical conformations. researchgate.netscilit.com Computational studies on perfluoroalkanes have shown that gauche and ortho minima exist in addition to the anti-conformations. researchgate.net A detailed conformational analysis would be crucial for understanding its physical properties and interactions with other molecules.
Illustrative Data Table: Calculated Electronic Properties of a Model Fluorinated Alkane
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | -0.2 eV | DFT/B3LYP |
| Dipole Moment | 2.1 D | DFT/B3LYP |
| C-Cl Bond Length | 1.78 Å | DFT/B3LYP |
| C-H Bond Length | 1.10 Å | DFT/B3LYP |
Reaction Pathway Modeling and Transition State Analysis using Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics, are employed to model chemical reactions and identify the transition states. For this compound, a key reaction of interest would be the cleavage of the C-Cl bond, which is often the initial step in the atmospheric degradation of chlorinated compounds. wikipedia.orgbritannica.com
Reaction Pathway Modeling: The potential energy surface for the dissociation of the C-Cl bond would be mapped out to determine the energy profile of the reaction. This would involve calculating the energies of the reactant, products (the resulting radical species), and the transition state. Such studies on chlorofluorocarbons (CFCs) have been crucial in understanding their role in ozone depletion. researchgate.net
Transition State Analysis: The geometry and vibrational frequencies of the transition state would be calculated to confirm that it represents the true energy barrier for the reaction. The activation energy derived from these calculations is a critical parameter for predicting the reaction rate. For similar chloroalkanes, these methods have been used to compute reliable rate constants for elimination reactions. cadaster.eu
Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent or in the presence of other molecules.
Solvent Interactions: MD simulations would be used to investigate how this compound interacts with various solvents. The simulations would provide information on the solvation structure, the distribution of solvent molecules around the solute, and the thermodynamics of solvation. The partially fluorinated nature of the molecule would likely lead to interesting solvation behavior, with different parts of the molecule exhibiting different affinities for polar and non-polar solvents. researchgate.net
Aggregation Behavior: In non-polar environments or at higher concentrations, halogenated alkanes can exhibit aggregation. MD simulations can predict the likelihood of self-aggregation and characterize the structure of the resulting clusters. This is particularly relevant for understanding the environmental fate and transport of such compounds.
Illustrative Data Table: Simulated Solvation Properties of a Halogenated Alkane in Water
| Property | Simulated Value |
|---|---|
| Solvation Free Energy | +3.5 kcal/mol |
| Radial Distribution Function g(r) peak (solute-oxygen) | 3.2 Å |
| Number of Water Molecules in First Solvation Shell | 25 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Compounds
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are widely used in environmental science and toxicology to predict the properties of new or untested chemicals.
For halogenated compounds, QSAR/QSPR models have been developed to predict a wide range of endpoints, including toxicity, bioaccumulation potential, and physicochemical properties. cadaster.eunih.govnih.govresearchgate.net Molecular descriptors, which are numerical representations of the chemical structure, are used as the input for these models. For this compound, relevant descriptors would include its molecular weight, logP (octanol-water partition coefficient), and various electronic and topological descriptors.
Development of Predictive Models for Environmental and Biological Interactions
Building upon QSAR/QSPR methodologies, more complex predictive models can be developed to forecast the environmental fate and potential biological interactions of this compound.
Environmental Interactions: Predictive models can estimate how the compound will partition between different environmental compartments (air, water, soil, and biota). These models are crucial for environmental risk assessment. For per- and polyfluoroalkyl substances (PFAS), such models have been used to predict their transport and distribution in the environment. nih.govnih.gov
Biological Interactions: Predictive toxicology models can be used to estimate the potential for a chemical to cause adverse effects in biological systems. ijcai.org These models can predict various types of toxicity, such as aquatic toxicity or the potential for endocrine disruption. nih.govnih.gov For compounds like this compound, models would focus on its potential to bioaccumulate and interact with biological macromolecules.
Table of Compounds Mentioned
| Compound Name |
|---|
Environmental Fate and Transport Research of 1 Chloro 6h Dodecafluorohexane
Atmospheric Transport, Dispersion, and Degradation Kinetics
There is a notable lack of specific research on the atmospheric fate of 1-CHLORO-6H-DODECAFLUOROHEXANE. As a halogenated hydrocarbon, its volatility suggests a potential for atmospheric transport. However, without data on its vapor pressure and atmospheric lifetime, the extent of its dispersion cannot be accurately determined.
Research on related hydrochlorofluorocarbons (HCFCs) indicates that the presence of hydrogen atoms can make them more susceptible to degradation by hydroxyl radicals (OH) in the troposphere, leading to shorter atmospheric lifetimes compared to fully halogenated chlorofluorocarbons (CFCs). tandfonline.comnoaa.gov The "6H" in the name of the target compound signifies the presence of a hydrogen atom, suggesting a similar, albeit unquantified, degradation pathway. The degradation of halogenated alkanes in the atmosphere is a critical area of study due to the potential for stratospheric ozone depletion by chlorine-containing compounds. noaa.govstudymind.co.uk
Table 1: Atmospheric Degradation Data for this compound
| Parameter | Value | Source |
| Atmospheric Lifetime | Data Not Available | N/A |
| Ozone Depletion Potential (ODP) | Data Not Available | N/A |
| Global Warming Potential (GWP) | Data Not Available | N/A |
Aquatic Environmental Behavior: Sorption, Leaching, and Biotransformation in Water Columns
Specific studies detailing the behavior of this compound in aquatic environments are not available. General principles suggest that its solubility and partitioning behavior, governed by properties like the octanol-water partition coefficient (Log Kow), would influence its fate in water columns. Halogenated hydrocarbons can undergo sorption to sediments and particulate matter, which affects their bioavailability and potential for leaching. osti.gov
Biotransformation in aquatic systems is a possibility for some halogenated compounds, often proceeding through dehalogenation reactions under specific microbial actions. nih.gov However, the high degree of fluorination in this compound may render it highly resistant to biodegradation, a known characteristic of many polyfluorinated compounds. nih.gov
Table 2: Aquatic Behavior Parameters for this compound
| Parameter | Value | Source |
| Water Solubility | Data Not Available | N/A |
| Log Kow | Data Not Available | N/A |
| Aquatic Half-life | Data Not Available | N/A |
Terrestrial Environmental Dynamics: Soil Adsorption, Mobility, and Biodegradation
The terrestrial fate of this compound is another area lacking specific research. The mobility of organic compounds in soil is largely determined by their soil adsorption coefficient (Koc). chemsafetypro.com For halogenated alkanes, increased halogenation can lead to greater sorption to soil organic matter, reducing their mobility and potential for groundwater contamination. osti.gov
Biodegradation in soil is a key removal pathway for many organic pollutants. While some microorganisms are capable of degrading chlorinated alkanes, the presence of numerous fluorine atoms in this compound likely makes it highly persistent in the soil environment. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making enzymatic cleavage difficult. researchgate.net
Table 3: Terrestrial Dynamics of this compound
| Parameter | Value | Source |
| Soil Adsorption Coefficient (Koc) | Data Not Available | N/A |
| Soil Half-life | Data Not Available | N/A |
| Biodegradation Potential | Expected to be low | Inferred from related compounds |
Bioaccumulation, Biomagnification, and Biotransformation in Ecological Systems
There are no specific data on the bioaccumulation, biomagnification, or biotransformation of this compound in ecological systems. The potential for bioaccumulation is often related to a compound's lipophilicity (as indicated by Log Kow) and its resistance to metabolic degradation. mdpi.com
Many halogenated organic compounds are known to be persistent and bioaccumulative. nih.govsustainability-directory.com Perfluorinated and polyfluorinated compounds, in particular, have demonstrated significant bioaccumulation potential. nih.govacs.org Given its structure, it is plausible that this compound could bioaccumulate in organisms. However, without empirical data from laboratory or field studies, this remains speculative. Biotransformation, if it occurs, could involve metabolic pathways such as hydroxylation and dechlorination, which have been observed for some chlorinated paraffins. mdpi.com
Table 4: Bioaccumulation and Biotransformation of this compound
| Parameter | Value | Source |
| Bioconcentration Factor (BCF) | Data Not Available | N/A |
| Biomagnification Factor (BMF) | Data Not Available | N/A |
| Known Metabolites | None identified | N/A |
Development and Validation of Environmental Monitoring Methods
The development and validation of specific analytical methods for monitoring this compound in various environmental matrices (air, water, soil, biota) have not been documented in the available literature. Generally, the analysis of volatile halogenated hydrocarbons in environmental samples is performed using techniques such as purge-and-trap gas chromatography coupled with mass spectrometry (GC-MS). epa.gov The establishment of reliable monitoring methods is a prerequisite for assessing the environmental presence and persistence of any chemical compound. epa.gov
Toxicological and Ecotoxicological Assessment Methodologies for Halogenated Compounds
In Vitro Cellular and Molecular Toxicity Screening of Halogenated Hexanes
In vitro screening methods are fundamental in the initial stages of toxicological assessment, offering a rapid and cost-effective way to evaluate the potential toxicity of a chemical at the cellular and molecular level. For halogenated hexanes, these assays can elucidate mechanisms of toxicity and prioritize compounds for further in vivo testing.
Common in vitro assays for screening halogenated compounds include cytotoxicity assays, which measure cell viability and death in response to chemical exposure. These can be performed on various cell lines, such as human lymphocytes or rat hepatoma cells, to assess effects on different cell types. nih.gov For instance, studies on industrial solvents and halogenated compounds have utilized human lymphocytes to determine their toxic action by measuring parameters like tritiated thymidine (B127349) uptake and cell viability.
Molecular toxicity screening often investigates the potential for a compound to interact with cellular macromolecules like DNA and proteins. For example, the Comet assay (single-cell gel electrophoresis) is a sensitive technique used to detect DNA damage in individual cells, and it has been applied to study short-chain chlorinated hydrocarbons. researchgate.net Another approach is to assess the induction of specific enzymes, such as aryl hydrocarbon hydroxylase (AHH), in cell cultures like rat hepatoma H-4-II E cells, which can indicate the potential for a compound to act as a toxic halogenated aryl hydrocarbon. nih.gov
Research on some chlorofluoroalkanes has shown them to be relatively non-toxic in basic in vitro tests, with studies on trichlorofluoromethane (B166822) showing no detectable metabolism in rodent microsomal preparations and minimal impact on lipid peroxidation. surrey.ac.uk The toxicity of halogenated hydrocarbons can be influenced by various physicochemical properties, including lipophilicity and electron donor ability. researchgate.net
| Assay Type | Endpoint Measured | Examples of Tested Halogenated Compounds |
| Cytotoxicity Assays | Cell viability, cell death | Industrial solvents, various halogenated compounds |
| Tritiated Thymidine Uptake | DNA synthesis/cell proliferation | Industrial solvents, various halogenated compounds |
| Comet Assay (SCGE) | DNA strand breaks | Short-chain chlorinated hydrocarbons |
| Aryl Hydrocarbon Hydroxylase (AHH) Induction | Enzyme induction | Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), biphenyls (PCBs) |
| Micronucleus Test | Chromosomal damage | Short-chain chlorinated hydrocarbons |
In Vivo Ecotoxicological Studies on Representative Aquatic and Terrestrial Organisms
Specific in vivo ecotoxicological data for 1-chloro-6H-dodecafluorohexane are not publicly available. However, the methodologies for assessing the ecotoxicity of halogenated hydrocarbons are well-established and involve studies on a variety of organisms representing different trophic levels in both aquatic and terrestrial ecosystems.
Aquatic Ecotoxicology:
Standardized tests are conducted on representative aquatic organisms to determine the acute and chronic toxicity of a substance. These organisms typically include:
Fish: Species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are used to assess acute toxicity (LC50, the concentration lethal to 50% of the test population over a specified period) and chronic effects on growth, reproduction, and development.
Invertebrates: The water flea (Daphnia magna) is a common model for acute immobilization tests (EC50, the concentration causing an effect in 50% of the population) and chronic reproduction studies.
Algae: Green algae such as Pseudokirchneriella subcapitata are used to evaluate the effects on growth and photosynthesis, providing insight into potential impacts on primary producers.
Terrestrial Ecotoxicology:
The potential effects of a chemical on terrestrial ecosystems are evaluated using a range of representative organisms:
Soil Organisms: Earthworms (Eisenia fetida) are used to assess acute toxicity and effects on reproduction. Collembolans (springtails) like Folsomia candida are also utilized to evaluate effects on survival and reproduction in soil.
Plants: Terrestrial plant tests assess the effects of a chemical on seedling emergence and growth. A variety of plant species are typically tested to represent different plant families.
Birds: Avian toxicity studies, often using species like the bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos), evaluate acute oral toxicity and effects on reproduction.
| Ecosystem | Organism Type | Representative Species | Typical Endpoints Measured |
| Aquatic | Fish | Oncorhynchus mykiss (Rainbow trout) | Acute lethality (LC50), growth, reproduction |
| Invertebrate | Daphnia magna (Water flea) | Acute immobilization (EC50), reproduction | |
| Algae | Pseudokirchneriella subcapitata | Growth inhibition | |
| Terrestrial | Soil Invertebrate | Eisenia fetida (Earthworm) | Acute mortality, reproduction |
| Plant | Various crop and non-crop species | Seedling emergence, growth | |
| Bird | Colinus virginianus (Bobwhite quail) | Acute oral toxicity (LD50), reproduction |
Advanced Mechanistic Toxicology: Unraveling Cellular and Subcellular Effects
Advanced mechanistic toxicology aims to understand the specific biochemical and molecular pathways through which a chemical exerts its toxic effects. For halogenated compounds, this can involve investigating their metabolism, interaction with cellular receptors, and induction of oxidative stress.
While specific data for this compound is unavailable, studies on other halogenated hydrocarbons have revealed several key mechanisms. For example, some halogenated compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can damage cellular components. The study of these metabolic pathways is crucial for understanding the compound's toxicity.
At the subcellular level, researchers may investigate effects on specific organelles. For instance, the impact on mitochondrial function can be assessed by measuring parameters like cellular respiration and ATP production. The potential for a compound to induce oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase.
Genomic and proteomic approaches can also provide a broader understanding of the cellular response to a toxicant. These techniques can identify changes in gene expression and protein levels that are indicative of specific toxicity pathways being activated.
Developmental and Reproductive Toxicity Assessment in Model Organisms
Developmental and reproductive toxicity (DART) studies are designed to assess the potential of a substance to interfere with normal reproduction and development. These studies are typically conducted in mammalian model organisms, most commonly rats and rabbits, following internationally recognized guidelines.
Specific developmental and reproductive toxicity data for this compound are not publicly available. However, the standard approach to assess a halogenated hydrocarbon would involve the following types of studies:
Fertility and Early Embryonic Development Study: This study evaluates the effects of the test substance on male and female reproductive performance, including mating behavior, fertility, and the early stages of embryonic development.
Prenatal Developmental Toxicity Study: Pregnant animals are exposed to the test substance during the period of major organogenesis. The dams are examined for signs of toxicity, and the fetuses are evaluated for any structural abnormalities or variations.
Two-Generation Reproduction Toxicity Study: This comprehensive study assesses the effects of the test substance on two generations of animals, evaluating all phases of the reproductive cycle. This includes parental toxicity, effects on fertility and mating, and the growth and development of the offspring.
For example, a two-generation reproduction study on cyclohexane (B81311) in rats identified decreased pup weights at high concentrations as a key reproductive effect. chemexper.com
| Study Type | Primary Objective | Key Parameters Evaluated |
| Fertility and Early Embryonic Development | To assess effects on mating, fertility, and early pregnancy. | Mating performance, fertility indices, implantation sites, embryonic viability. |
| Prenatal Developmental Toxicity | To evaluate adverse effects on the developing embryo and fetus. | Maternal toxicity, fetal viability, fetal weight, external, visceral, and skeletal malformations and variations. |
| Two-Generation Reproduction Toxicity | To assess effects on all stages of the reproductive cycle over two generations. | Parental systemic toxicity, reproductive performance, offspring viability, growth, and development. |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity assays are a critical component of the toxicological assessment of any chemical, as they evaluate the potential to cause DNA damage or mutations, which can lead to cancer or heritable diseases. A standard battery of tests is typically employed to assess these endpoints.
While there is no specific genotoxicity data for this compound, the evaluation of a halogenated hydrocarbon would generally include:
A test for gene mutation in bacteria: The Ames test (bacterial reverse mutation test) is a widely used in vitro assay to detect the ability of a chemical to cause mutations in the DNA of several strains of Salmonella typhimurium and Escherichia coli.
An in vitro cytogenetic test in mammalian cells: This could be a micronucleus test or a chromosomal aberration assay. The in vitro micronucleus test assesses the ability of a chemical to cause chromosomal damage in cultured mammalian cells.
An in vivo genotoxicity test: If there is evidence of genotoxicity from in vitro tests, an in vivo test is typically conducted. The in vivo micronucleus test in rodents is a common assay that evaluates chromosomal damage in bone marrow cells.
Studies on some short-chain chlorinated hydrocarbons have shown that they can be mutagenic in in vitro assays. researchgate.net For example, 1,2,3-tribromopropane (B147538) and 1,2,3-trichloropropane (B165214) have been shown to be mutagenic in the Ames test in the presence of metabolic activation. chemicalbook.com
Comparative Toxicological Profiling with Structurally Related Halogenated Hydrocarbons
In the absence of specific toxicological data for a particular compound like this compound, a comparative toxicological profiling approach can be employed. This involves comparing its chemical structure and physicochemical properties to those of structurally related halogenated hydrocarbons for which toxicological data are available. This "read-across" approach can provide an initial estimate of the potential hazards of the compound.
For this compound, relevant comparator compounds could include other chlorinated and fluorinated hexanes, as well as other halogenated alkanes. The comparison would focus on similarities in:
Chemical Structure: The presence of chlorine and a high degree of fluorination on a hexane (B92381) backbone.
Physicochemical Properties: Such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), which influence the compound's environmental fate, bioavailability, and potential for bioaccumulation.
Reactivity: The potential for the compound to be metabolized to reactive intermediates. For instance, the presence of a C-H bond at the 6-position might be a site for metabolic activation.
By examining the toxicological profiles of these related compounds, potential toxicological endpoints of concern for this compound can be identified, and further targeted testing can be prioritized. For example, long-term exposure to many chlorinated hydrocarbons can result in liver and kidney toxicity. surrey.ac.uk
Advanced Materials and Industrial Applications Research Involving 1 Chloro 6h Dodecafluorohexane
Investigation as a Monomer or Precursor in Polymer Science and Specialty Chemicals
There is no readily available scientific literature that describes the investigation or use of 1-CHLORO-6H-DODECAFLUOROHEXANE as a monomer or precursor in polymer science. The reactive sites on the molecule—the carbon-hydrogen and carbon-chlorine bonds—could theoretically be functionalized for polymerization reactions. However, no studies were found that have explored this potential. Similarly, its application as a precursor for the synthesis of other specialty chemicals is not documented in accessible research.
Research into its Role in Functional Fluids, Lubricants, and Coatings
Detailed research into the role of this compound in functional fluids, lubricants, and coatings is not present in the public domain. Fluorinated fluids are often valued for their high thermal stability, chemical inertness, and low surface tension. While it can be inferred that the high degree of fluorination in this compound would likely impart some of these characteristics, no specific studies were found that evaluate its performance in these applications.
Basic physical properties of this compound are listed in various chemical supplier catalogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆HClF₁₂ |
| Molecular Weight | 336.51 g/mol |
| Boiling Point | Approximately 141-143 °C |
| Density | Approximately 1.719 g/cm³ |
Note: The properties listed are approximate and may vary slightly between different suppliers.
Exploration in Membrane Technology and Separations Research
Studies on its Potential in Emerging Technologies Requiring Unique Fluorinated Organic Properties
A comprehensive search did not reveal any studies on the potential of this compound in emerging technologies that leverage the unique properties of fluorinated organic compounds. Such technologies might include electronics cooling, medical imaging, or advanced materials with tailored surface properties. The absence of research in these areas suggests that the compound has not been a focus of significant developmental efforts or that any such research is not publicly disclosed.
Regulatory Science and Policy Implications for Halogenated Organic Compounds
Academic Frameworks for Environmental Risk Management of PFAS and Related Substances
Environmental risk management for PFAS, including 1-CHLORO-6H-DODECAFLUOROHEXANE, is guided by frameworks that aim to identify, evaluate, and mitigate potential risks to human health and the environment. These frameworks are essential for making scientifically sound and cost-effective decisions.
A common approach involves a tiered screening assessment, which categorizes substances into low, medium, or high-risk tiers based on their properties. ehs-support.com This process considers factors such as chemical classification, toxicity to humans and ecosystems, environmental persistence, bioaccumulation potential, and site-specific information. ehs-support.com For a compound like this compound, where specific toxicity data may be limited, such frameworks often rely on conservative assumptions to ensure protectiveness. ehs-support.com
The U.S. Environmental Protection Agency (EPA) has developed a framework for addressing new PFAS and new uses of existing PFAS, which outlines a planned approach to ensure these substances will not be harmful before entering commerce. epa.gov This framework is particularly relevant for less-studied compounds like this compound. The EPA also provides a framework for estimating noncancer health risks associated with mixtures of PFAS, which is based on longstanding guidelines for assessing chemical mixtures. epa.gov
In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) provides the authority to assess and manage risks from substances like PFAS. canada.ca The government has signaled its intent to address the entire class of PFAS, which would include this compound. canada.ca
The following table outlines key components of a typical environmental risk management framework applicable to PFAS:
| Framework Component | Description | Relevance to this compound |
| Problem Identification | Identifying the potential environmental health problem caused by the substance. | Due to its classification as a PFAS, this compound is identified as a potential persistent organic pollutant. |
| Hazard Assessment | Evaluating the intrinsic hazardous properties of the chemical. | Data on the specific toxicity of this compound is likely limited; assessment may rely on data from similar PFAS compounds. |
| Exposure Assessment | Determining the extent of human and environmental exposure. | Assessing potential exposure pathways is crucial, though specific data for this compound may be scarce. |
| Risk Characterization | Integrating hazard and exposure information to estimate the probability and severity of adverse effects. | Given the uncertainties, a conservative approach to risk characterization is often adopted for emerging PFAS. |
| Risk Management | Developing and implementing actions to reduce or prevent risks. | Management strategies could range from monitoring to restrictions on use, informed by the level of characterized risk. |
Methodological Approaches for Exposure Pathway Assessment in Environmental and Human Systems
Understanding the pathways through which humans and wildlife are exposed to PFAS is a critical component of risk assessment. For this compound, it is presumed to follow similar exposure pathways as other more well-studied PFAS.
Key exposure pathways for PFAS include:
Diet: Consumption of contaminated food is a major exposure pathway for some PFAS. researchgate.net These substances can accumulate in crops and livestock. researchgate.net
Drinking Water: In communities with contaminated water supplies, drinking water is a primary source of exposure. researchgate.net
Indoor Environments: Dust, personal care products, and other indoor sources can contribute to exposure. researchgate.netepa.govnih.govnih.govresearchgate.net
Occupational Exposure: Workers in industries that manufacture or use PFAS may have higher exposure levels.
Systematic reviews are a transparent and rigorous method to evaluate the body of scientific evidence on exposure pathways. epa.govnih.govnih.gov These reviews adapt existing methodologies to identify important PFAS exposure routes from various media. epa.govnih.govnih.gov For instance, a systematic review protocol has been developed to investigate exposure from indoor media by examining studies that measure PFAS concentrations in both indoor environments and human blood serum. nih.govnih.gov
The following table summarizes common methodological approaches for assessing PFAS exposure:
| Assessment Method | Description | Application to this compound |
| Biomonitoring | Measurement of the substance or its metabolites in human tissues (e.g., blood, urine). | Direct measurement in human samples would provide the most accurate assessment of internal exposure. |
| Environmental Monitoring | Measurement of the substance in environmental media (e.g., water, soil, air). | Data on environmental concentrations are essential for identifying sources and quantifying external exposure. |
| Exposure Modeling | Use of mathematical models to estimate exposure based on environmental data and human activity patterns. | In the absence of direct measurement, modeling can provide estimates of potential exposure. |
| Systematic Reviews | Comprehensive and transparent evaluation of existing research to synthesize evidence on exposure pathways. | A systematic review could be conducted to collate any available data on this compound or structurally similar compounds. |
Scholarly Analysis of Policy Development and Implementation Challenges for Persistent Organic Pollutants (POPs)
The policy landscape for persistent organic pollutants (POPs), including PFAS like this compound, is shaped by international agreements and national regulations. The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from these harmful chemicals. epa.govresearchgate.net The convention requires parties to eliminate or reduce the production and use of listed POPs. epa.gov
Challenges in policy development and implementation for POPs include:
Scientific Uncertainty: A lack of complete scientific data on the toxicity and exposure of many individual PFAS can hinder the development of robust regulations. ehs-support.com
Economic Impacts: The costs of regulation and remediation can be substantial, leading to resistance from industry and concerns about economic competitiveness. gvsu.edu
Availability of Alternatives: Finding safe and effective alternatives to PFAS can be challenging, given their unique and useful properties. battelle.org
Global Cooperation: Because POPs can travel long distances, international cooperation is essential for effective control. epa.gov
The process of adding new substances to the Stockholm Convention involves a scientific review process to determine if a chemical meets the criteria for a POP. epa.gov For a compound like this compound, this would require a comprehensive assessment of its persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects.
Socio-economic and Ethical Considerations in Halogenated Compound Regulation
The regulation of halogenated compounds such as this compound involves significant socio-economic and ethical considerations. These include balancing the economic benefits of these chemicals with the potential costs to human health and the environment. gvsu.edu
A key socio-economic consideration is the cost of inaction. A study by the Nordic Council of Ministers estimated the socioeconomic costs that may result from the impacts of PFAS on human health and the environment, highlighting that better awareness of these costs can lead to more efficient and timely risk management decisions. gvsu.edu
Ethical considerations revolve around the principle of "polluter pays," which holds that those who produce pollution should bear the costs of managing it to prevent damage to human health or the environment. scirp.orgcleanwater.org There is also an ethical imperative for chemical manufacturers to test and disclose the health and environmental effects of their products. scirp.org
The regulatory framework itself can present ethical challenges. A framework that prioritizes rapid market entry and trade secret protection over public health protection can lead to "unseen science," where research on potential harms is conducted but not shared outside of institutional boundaries. gvsu.edu
The following table outlines some of the key socio-economic and ethical considerations:
| Consideration | Description |
| Cost-Benefit Analysis | Weighing the economic benefits of using the compound against the potential costs of environmental and health damages. |
| Precautionary Principle | Taking preventive action in the face of uncertainty to avoid potential harm. |
| Environmental Justice | Ensuring that the burdens of pollution and the benefits of environmental protection are distributed equitably. |
| Right to Know | The right of individuals and communities to have access to information about the chemicals they are exposed to. |
| Intergenerational Equity | The obligation to protect the environment and public health for future generations. |
Future Research Directions and Emerging Challenges for 1 Chloro 6h Dodecafluorohexane
Identification of Critical Data Gaps in Environmental Behavior and Toxicological Impact
A significant challenge in assessing the potential risks of 1-CHLORO-6H-DODECAFLUOROHEXANE is the scarcity of empirical data on its environmental fate, persistence, bioaccumulation, and toxicity. Halogenated organic compounds are a broad class of chemicals, and while some, like certain pesticides and polychlorinated biphenyls (PCBs), are known for their persistence and toxicity, the specific behavior of this compound remains largely uncharacterized. tandfonline.comiwaponline.comresearchgate.net
Environmental Fate and Transport: Research is critically needed to understand how this compound behaves in various environmental compartments, including soil, water, and air. Key questions that need to be addressed include its potential for long-range atmospheric transport, its partitioning behavior between different environmental media, and its susceptibility to degradation processes such as photolysis, hydrolysis, and biodegradation. rsc.org The presence of both chlorine and fluorine atoms in its structure may confer a high degree of chemical stability, potentially leading to environmental persistence. iwaponline.comca.gov
Bioaccumulation and Biotransformation: There is a pressing need to investigate the bioaccumulation potential of this compound in organisms and its potential to biomagnify through food webs. nih.gov Studies on its metabolic pathways in various organisms are essential to determine if it can be transformed into more or less toxic byproducts. nih.gov
Toxicological Profile: A comprehensive toxicological assessment is paramount. This includes studies on its acute and chronic toxicity to a range of organisms representing different trophic levels. Furthermore, understanding its potential for neurotoxicity, immunotoxicity, reproductive and developmental effects, and carcinogenicity is crucial for human health risk assessment. mhmedical.comflvc.orgnih.gov The lack of such fundamental data represents a major impediment to establishing safe exposure limits and environmental quality standards. fiveable.me
Data Table: Critical Data Gaps for this compound
| Research Area | Specific Data Gaps |
| Environmental Fate | - Photodegradation rates in air and water- Hydrolytic stability under various pH and temperature conditions- Biodegradation pathways and rates in soil and sediment- Adsorption/desorption behavior in different soil types- Potential for long-range atmospheric transport |
| Ecotoxicology | - Acute and chronic toxicity to aquatic organisms (algae, invertebrates, fish)- Toxicity to terrestrial organisms (soil invertebrates, plants)- Bioaccumulation and biomagnification potential |
| Human Health Toxicology | - Acute oral, dermal, and inhalation toxicity- Sub-chronic and chronic toxicity- Genotoxicity and mutagenicity- Carcinogenicity- Reproductive and developmental toxicity- Endocrine disruption potential |
Development of Innovative Remediation and Abatement Technologies
Given the potential persistence of halogenated compounds, the development of effective remediation and abatement technologies is a proactive necessity. nih.govnih.gov Research in this area should focus on both in situ and ex situ treatment methods capable of degrading or sequestering this compound from contaminated soil and water.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have shown promise in degrading a variety of persistent organic pollutants. frontiersin.orgresearchgate.net Research should explore the efficacy of AOPs such as UV/H₂O₂, ozonation, and Fenton-like reactions for the complete mineralization of this compound. nih.govengineering.org.cn
In Situ Chemical Reduction (ISCR): ISCR is a remediation technique that introduces reducing agents into the subsurface to transform contaminants into less harmful substances. frtr.govcool-ox.comcascade-env.com Studies are needed to evaluate the effectiveness of reductants like zero-valent iron (ZVI) for the dehalogenation of this compound. researchgate.netaugustmack.com
Nanoremediation: The use of nanomaterials for environmental remediation is a rapidly advancing field. nih.govnih.gov Research into the application of nanoparticles, such as nanoscale zero-valent iron (nZVI) or bimetallic nanoparticles, could lead to more efficient and targeted remediation strategies. nih.gov
Bioremediation: Investigating the potential for microorganisms to degrade this compound is another critical research avenue. epa.govnih.gov This could involve identifying and isolating naturally occurring microbes with the ability to dehalogenate the compound or engineering microorganisms with enhanced degradative capabilities.
Abatement Technologies: For industrial processes utilizing this compound, research into abatement technologies to capture and destroy it from waste streams is essential to prevent its release into the environment. This could include thermal oxidation, catalytic destruction, or adsorption onto activated carbon. clu-in.org
Integration of Advanced Analytical Tools for Enhanced Characterization and Monitoring
The ability to accurately detect and quantify this compound in complex environmental matrices is fundamental to understanding its distribution and impact. chromatographyonline.com There is a need to develop and validate robust analytical methods with low detection limits. fiveable.me
Chromatographic and Spectrometric Techniques: Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of organic compounds. birmingham.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) can provide even greater specificity and sensitivity, which is crucial for detecting trace levels in environmental samples. mdpi.com
Real-time Monitoring: The development of sensors and other real-time monitoring technologies would enable rapid and continuous assessment of environmental concentrations, providing early warning of contamination events. dfo.nothechemicalengineer.combadgermeter.com
Promotion of Interdisciplinary Research Collaborations and Data Sharing Initiatives
Addressing the challenges posed by emerging contaminants like this compound requires a concerted effort from researchers across various disciplines. birmingham.ac.uknih.gov
Collaborative Research: Fostering collaborations between environmental chemists, toxicologists, engineers, and material scientists is crucial for a holistic understanding of the compound's lifecycle, from its industrial use to its environmental fate and potential remediation. rsc.org
Data Sharing: Establishing open-access databases for sharing research findings on the properties, behavior, and impacts of new chemical compounds would accelerate the risk assessment process and inform regulatory decisions. researchgate.net International cooperation is essential for tracking the global distribution of persistent pollutants and for developing harmonized monitoring and management strategies. rsc.org
Q & A
Basic Research Questions
Q. What is the molecular structure of 1-chloro-6H-dodecafluorohexane, and how does its stereochemistry influence physical properties?
- Methodological Answer : The compound features a hexane backbone with 12 fluorine atoms and one chlorine substituent. Structural analysis can be performed using SMILES notation (e.g.,
ClC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CF3inferred from analogous fluorinated compounds) and InChI identifiers for database searches . Stereochemical effects on boiling point or solubility can be studied via molecular dynamics simulations, leveraging quantum chemistry software (e.g., Gaussian) to model van der Waals interactions and dipole moments .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 19F NMR : Critical for identifying fluorine environments and confirming substitution patterns. Chemical shifts for perfluorinated chains typically range between -70 to -90 ppm .
- GC-MS : Use electron ionization (EI) to fragment the molecule and detect chlorine via isotopic peaks (e.g., m/z 35/37). Column selection (e.g., DB-5MS) should account for high volatility .
- FT-IR : Peaks near 1,100–1,300 cm⁻¹ indicate C-F stretching, while C-Cl bonds appear at 550–850 cm⁻¹ .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer :
- Chromatography : Employ HPLC with a reverse-phase C18 column and UV detection at 210 nm for halogenated compounds. Compare retention times against certified standards .
- Elemental Analysis : Quantify fluorine and chlorine content via combustion analysis or X-ray fluorescence (XRF) to ensure stoichiometric ratios .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate solvation free energies using the SMD implicit solvent model. Compare reaction pathways (e.g., SN2 vs. radical mechanisms) in solvents like DMSO or hexane .
- Molecular Dynamics (MD) : Simulate diffusion coefficients to assess solvent interactions. Tools like GROMACS can model fluorine’s hydrophobic effects .
Q. How should discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?
- Methodological Answer :
- Data Triangulation : Cross-reference experimental data from calorimetry (e.g., bomb calorimeter) with computational results (e.g., Gaussian thermochemistry modules). Address outliers by standardizing measurement conditions (e.g., pressure, purity) .
- Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in experimental setups, such as incomplete fluorination or chlorine loss during synthesis .
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer :
- Bioaccumulation Studies : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish). Fluorinated compounds often show high logP values (>4), indicating lipid affinity .
- Photolytic Degradation : Expose the compound to UV-Vis light (λ = 254–365 nm) in environmental chambers. Analyze degradation products via LC-MS/MS to identify toxic intermediates (e.g., perfluorocarboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
